molecular formula C11H13N3 B1629335 (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine CAS No. 876728-39-1

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine

Cat. No.: B1629335
CAS No.: 876728-39-1
M. Wt: 187.24 g/mol
InChI Key: XAVNJYHSYZUYFI-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is a crucial intermediate in the synthesis of a range of biologically active compounds. It has been utilized in the development of novel pyrazole derivatives with significant antimicrobial properties (Ningaiah et al., 2014). These derivatives show potent to weak antimicrobial activity, highlighting the compound's utility in creating new antimicrobial agents.

Additionally, research into the neuroprotective effects of edaravone, a molecule related to this compound, has shown promise in models of Parkinson's disease. The treatment with edaravone has demonstrated the ability to protect dopamine neurons from damage, suggesting its potential therapeutic application in neurodegenerative diseases (Xiong et al., 2011).

Material Science and Coordination Chemistry

In the realm of materials science and coordination chemistry, derivatives of this compound have been explored for their structural and fluorescence properties. For instance, Zn(II) complexes with pyrazolone-based Salen ligands have been synthesized, displaying interesting fluorescence properties (Song et al., 2015). These findings open up avenues for using such compounds in the development of novel materials with potential applications in sensing, imaging, and optoelectronics.

Anticancer and Enzyme Inhibition

Some derivatives synthesized from this compound class have shown potential as anticancer agents and enzyme inhibitors. For instance, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have been evaluated for their cytotoxic activity against human leukemia cells and antimicrobial activity, showcasing the potential of these compounds in medicinal chemistry and drug development (Asegbeloyin et al., 2014).

Corrosion Inhibition

In the field of corrosion science, derivatives of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine have been investigated for their corrosion inhibition properties. Studies have demonstrated that these compounds can serve as efficient inhibitors against the corrosion of metals in acidic environments, highlighting their potential industrial applications (Hameed et al., 2020).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNJYHSYZUYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602560
Record name 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-39-1
Record name 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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